molecular formula C15H13FN2O3 B5881654 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

Katalognummer B5881654
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: OVDFVDLGCJKWCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea (also known as safinamide) is a drug that has been recently approved by the US FDA for the treatment of Parkinson's disease. This drug has been found to be effective in treating the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement.

Wirkmechanismus

Safinamide works by inhibiting the enzyme monoamine oxidase B (MAO-B), which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, safinamide increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Safinamide has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of safinamide is that it has been found to be effective in reducing the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage. However, one of the limitations of safinamide is that it can have adverse effects on the liver and kidneys.

Zukünftige Richtungen

There are several future directions for the research on safinamide. One of the future directions is to study the long-term effects of safinamide on patients with Parkinson's disease. Another future direction is to study the effectiveness of safinamide in combination with other drugs for the treatment of Parkinson's disease. Additionally, future research can focus on the development of new drugs that are based on the structure of safinamide.

Synthesemethoden

Safinamide can be synthesized by a multistep process starting from 1,3-benzodioxole, which is reacted with 4-fluoroaniline to form the intermediate 4-fluoro-1,3-benzodioxole. This intermediate is then reacted with urea to form safinamide.

Wissenschaftliche Forschungsanwendungen

Safinamide has been extensively studied for its effectiveness in treating Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement. It has also been found to be effective in improving the quality of life of patients with Parkinson's disease.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDFVDLGCJKWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.